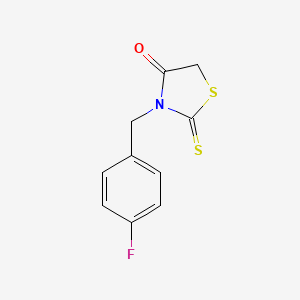

3-(4-Fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNOS2/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFKPTGCWXSHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283561 | |

| Record name | 3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-69-0 | |

| Record name | NSC32126 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 4-fluorobenzylamine with carbon disulfide and chloroacetic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, research indicates that various thiazolidin-4-one analogues exhibit significant cytotoxicity against different cancer cell lines.

Key Findings:

- Cytotoxic Activity: 3-(4-Fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one has demonstrated potent cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values of 0.54 µM and 0.24 µM respectively .

- Mechanism of Action: The compound may act through inhibition of specific enzymes involved in cancer cell proliferation. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle .

Antimicrobial Activity

Thiazolidin-4-one derivatives also exhibit substantial antimicrobial properties. The unique structure of this compound allows it to interact effectively with microbial targets.

Research Insights:

- Antibiofilm Activity: Recent reviews have suggested that thiazolidin-4-one compounds can inhibit biofilm formation by various bacteria. This property is crucial as biofilms contribute to antibiotic resistance .

- Broad Spectrum: Compounds within this class have shown efficacy against a range of pathogens, including bacteria and fungi .

Other Therapeutic Applications

Beyond anticancer and antimicrobial effects, thiazolidin-4-one derivatives are being explored for additional therapeutic uses:

Potential Applications Include:

- Anti-diabetic Activity: Some derivatives have been noted for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose metabolism .

- Neuroprotective Effects: Preliminary studies suggest possible neuroprotective properties that warrant further investigation .

Case Studies and Experimental Findings

Several case studies have documented the synthesis and evaluation of thiazolidin-4-one derivatives:

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazolidinone ring and the fluorobenzyl group contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 3-(4-Fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one and its analogs:

Physicochemical Properties

- Lipophilicity: The 4-fluorobenzyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., 3-benzyl derivatives), enhancing membrane permeability .

- Crystallinity: X-ray studies on 3-benzyl analogs reveal planar thiazolidinone rings and distinct dihedral angles (77.25°), which may influence packing efficiency and solubility . Fluorinated derivatives likely exhibit similar crystallographic trends with minor deviations due to fluorine’s electronegativity .

Biological Activity

3-(4-Fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has gained attention due to its diverse biological activities. Thiazolidinones are known for their potential as pharmacologically active agents, exhibiting properties such as antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring with a thioxo group and a fluorobenzyl substituent. Its structural attributes contribute to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research indicates that thiazolidinones exhibit significant antimicrobial properties. A study highlighted that certain derivatives of thiazolidinones demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL . Specifically, this compound has shown effectiveness against several pathogenic strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Thiazolidinone derivatives have been investigated for their anticancer properties. A series of studies have shown that compounds within this class can induce apoptosis in cancer cells through various mechanisms. For instance, some derivatives have been reported to exert cytotoxic effects on HeLa and K562 cell lines with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin . The presence of the fluorobenzyl group may enhance the compound's ability to interact with cancer cell targets.

Anti-inflammatory and Analgesic Effects

Thiazolidinones are also recognized for their anti-inflammatory and analgesic activities. The incorporation of specific substituents can modulate these effects. Research has suggested that modifications in the thiazolidinone structure can lead to enhanced anti-inflammatory responses by inhibiting pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their chemical structure. The presence of electron-withdrawing groups, such as fluorine in the 4-position of the benzyl group, has been correlated with increased potency against various biological targets. Studies indicate that optimizing these substituents can lead to improved efficacy in drug design .

Case Study 1: Antimicrobial Evaluation

In a comparative study of various thiazolidinone derivatives, this compound was tested against multiple bacterial strains. Results showed that this compound exhibited significant antibacterial activity comparable to established antibiotics like ampicillin .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 200 |

| This compound | Escherichia coli | 300 |

Case Study 2: Anticancer Activity

Another investigation assessed the cytotoxic effects of various thiazolidinone derivatives on cancer cell lines. The study found that this compound induced apoptosis in HeLa cells through both extrinsic and intrinsic pathways with an IC50 value of approximately 15 µM .

Q & A

Q. What are the standard synthetic routes for 3-(4-Fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one?

The compound is typically synthesized via a condensation reaction between 2-thioxo-1,3-thiazolidin-4-one derivatives and substituted aldehydes. For example, refluxing 2-thioxo-1,3-thiazolidin-4-one with 4-fluorobenzyl aldehyde in glacial acetic acid, catalyzed by sodium acetate, yields the target compound after 6–8 hours . This method is analogous to protocols used for structurally similar thiazolidinones, where reaction conditions (temperature, solvent, and catalyst) are optimized to achieve yields >70% .

Q. Which spectroscopic and crystallographic methods are employed for structural elucidation?

- Spectroscopy : IR spectroscopy confirms the presence of thioxo (C=S) and carbonyl (C=O) groups at ~1250 cm⁻¹ and ~1700 cm⁻¹, respectively. ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.4 ppm) and the fluorobenzyl group (δ 4.5–5.0 ppm for the benzylic CH₂) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) is used for precise structural determination. Programs like SHELXL refine atomic coordinates and displacement parameters, while ORTEP-3 generates thermal ellipsoid diagrams .

Advanced Research Questions

Q. How do substituents on the benzyl group influence the compound’s biological activity?

Substituents such as halogens (e.g., -F, -Cl) or electron-withdrawing groups enhance bioactivity by modulating electronic effects. For instance, 4-fluorobenzyl derivatives exhibit improved antimicrobial activity compared to non-halogenated analogs, likely due to increased lipophilicity and membrane penetration . Comparative studies on analogs (e.g., 4-chloro or 4-nitro derivatives) reveal structure-activity relationships (SARs) where electronegative substituents correlate with higher potency against Gram-positive bacteria .

Q. What computational approaches assist in analyzing hydrogen-bonding interactions in crystal structures?

Graph set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bonding motifs (e.g., R₂²(8) rings) in crystal packing. Software like Mercury (CCDC) visualizes these interactions, while SHELXL refines hydrogen-bond geometries (D–H···A distances and angles) . For example, the thioxo group often participates in N–H···S hydrogen bonds, stabilizing the crystal lattice .

Q. How can researchers address discrepancies in reported biological activities across studies?

Contradictions may arise from variations in:

- Purity : Impurities ≥5% (e.g., unreacted aldehydes) can skew bioassay results. HPLC or LC-MS validation is critical .

- Assay conditions : Differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) or solvent systems (DMSO vs. aqueous buffers) impact MIC values .

- Structural analogs : Subtle changes (e.g., replacing -F with -OCH₃) alter pharmacokinetic properties, necessitating controlled comparative studies .

Q. What strategies optimize reaction yields in thiazolidinone synthesis?

- Catalyst screening : Use of piperidine or morpholine instead of sodium acetate improves condensation efficiency .

- Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes while maintaining yields >80% .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic aldehydes, preventing side reactions .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.